

Meta-analysis of 2-Chloro-N6-(2-hydroxyethyl)adenosine research findings

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Compound of Interest

Compound Name: 2-Chloro-N6-(2-hydroxyethyl)adenosine

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Meta-analysis of Adenosine Analogs: A Comparative Guide for Researchers

A comprehensive review of the research findings on **2-Chloro-N6-(2-hydroxyethyl)adenosine** and its structural analogs reveals a significant gap in the scientific literature. While extensive data exists for related compounds, particularly the selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine (CCPA) and the multi-functional N6-(2-Hydroxyethyl)adenosine (HEA), research specifically detailing the pharmacological profile of **2-Chloro-N6-(2-hydroxyethyl)adenosine** is sparse. This guide, therefore, provides a meta-analysis of the available data on CCPA and HEA to serve as a valuable resource for researchers, scientists, and drug development professionals exploring adenosine receptor modulation.

This publication aims to objectively compare the performance of these adenosine analogs, supported by experimental data, to inform future research and development in this area. While direct comparisons with **2-Chloro-N6-(2-hydroxyethyl)adenosine** are not possible due to the lack of published data, the information on CCPA and HEA provides a strong foundation for understanding the structure-activity relationships within this class of compounds. One vendor lists **2-Chloro-N6-(2-hydroxyethyl)adenosine** as a purine nucleoside analog with purported broad antitumor activity, suggesting it may inhibit DNA synthesis and induce apoptosis[1]. However, without supporting experimental evidence, these claims remain to be substantiated.

Comparative Pharmacological Data

To facilitate a clear comparison between CCPA and HEA, the following tables summarize their key quantitative data from various studies.

Table 1: Receptor Binding Affinity and Functional Potency of CCPA

Compound	Receptor	Species	Assay Type	Ki (nM)	EC50/IC50 (nM)	Selectivity (A1 vs. A2A)	Reference
CCPA	Adenosine A1	Rat	Radioligand Binding ([3H]PIA)	0.4	-	~10,000-fold	[2]
CCPA	Adenosine A2	Rat	Radioligand Binding ([3H]NECA)	3900	-	[2]	
CCPA	Adenosine A1	Rat	Adenylate Cyclase Inhibition	-	33	>100-fold	[2]
CCPA	Adenosine A2	Human	Adenylate Cyclase Stimulation	-	3500	[2]	
CCPA	Adenosine A1	Human	Radioligand Binding	0.8	-	~2875-fold	
CCPA	Adenosine A2A	Human	Radioligand Binding	2300	-		
CCPA	Adenosine A3	Human	Radioligand Binding	42	-		
CCPA	Adenosine A2B	Human	Functional Assay	-	18800		

Table 2: In Vitro and In Vivo Efficacy of HEA

Effect	Model System	Concentration/ Dose	Observed Effect	Reference
Cytotoxicity	SGC-7901 Gastric Cancer Cells	IC50: 86.66 μ M (48h)	Inhibition of cell viability	[3]
Cytotoxicity	AGS Gastric Cancer Cells	IC50: 94.46 μ M (48h)	Inhibition of cell viability	[3]
Anti- inflammatory	LPS-stimulated RAW 246.7 Macrophages	5-20 μ g/mL	Reduction of TNF- α and IL-1 β , increase in IL-10	[4]
Anti-fibrotic	TGF- β 1- stimulated NRK- 49F Kidney Fibroblasts	5-20 μ g/mL	Reduction of collagen I, α - SMA, and fibronectin	[4]
Antioxidant	H2O2-treated PC12 Cells	5-40 μ M	Increased cell viability, reduced ROS generation	[5]
Antitumor	SGC-7901 Xenograft Mouse Model	75-100 mg/kg (p.o.)	Inhibition of tumor growth	[3]
Anti-fibrotic	Unilateral Ureteral Obstruction (UUO) Mouse Model	2.5-7.5 mg/kg (i.p.)	Amelioration of renal interstitial fibrosis	[6]
Insecticidal	Plutella xylostella Larvae	1 mg/mL	Lethal effect	[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used in key studies of CCPA and HEA.

Radioligand Binding Assays for CCPA

- Objective: To determine the binding affinity of CCPA for adenosine A1 and A2 receptors.
- A1 Receptor Assay:
 - Tissue: Rat brain membranes.
 - Radioligand: [3H]PIA.
 - Procedure: Membranes were incubated with the radioligand and varying concentrations of CCPA. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was measured.
 - Analysis: K_i values were calculated from the IC_{50} values using the Cheng-Prusoff equation.[\[2\]](#)
- A2 Receptor Assay:
 - Tissue: Rat striatal membranes.
 - Radioligand: [3H]NECA.
 - Procedure: Similar to the A1 receptor assay.[\[2\]](#)

Adenylate Cyclase Activity Assay for CCPA

- Objective: To assess the functional activity of CCPA at A1 and A2 adenosine receptors.
- A1 Receptor Model (Inhibition):
 - System: Rat fat cell membranes.
 - Procedure: Adenylate cyclase was stimulated with forskolin. The inhibitory effect of CCPA at varying concentrations was measured by quantifying the production of cyclic AMP

(cAMP).[2]

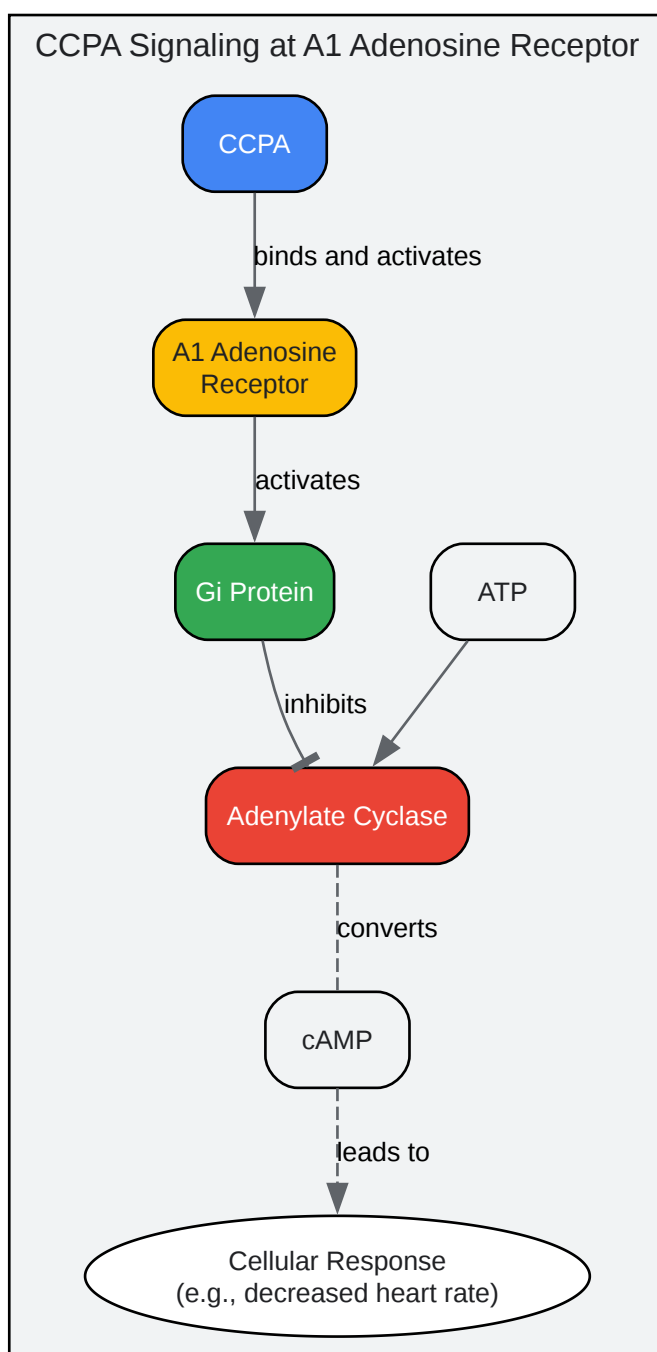
- A2 Receptor Model (Stimulation):
 - System: Human platelet membranes.
 - Procedure: The stimulatory effect of CCPA at varying concentrations on adenylate cyclase activity was measured by quantifying cAMP production.[2]

In Vivo Unilateral Ureteral Obstruction (UUO) Model for HEA

- Objective: To evaluate the anti-fibrotic effect of HEA in a mouse model of renal interstitial fibrosis.
- Animals: Male C57BL/6 mice.
- Procedure:
 - Mice were randomly assigned to sham, UUO, and HEA-treated UUO groups.
 - HEA (2.5, 5, or 7.5 mg/kg) was administered via intraperitoneal injection 24 hours before UUO surgery and continued daily for 14 days.
 - The left ureter was ligated to induce obstruction in the UUO and HEA-treated groups.
 - After 14 days, kidneys were harvested for histological and molecular analysis.
- Analysis: Kidney sections were stained with H&E and Masson's trichrome to assess tissue injury and collagen deposition. The expression of fibrosis and inflammation markers (e.g., TGF- β 1, α -SMA, TNF- α , IL-1 β) was measured by immunohistochemistry, qPCR, and ELISA. [6]

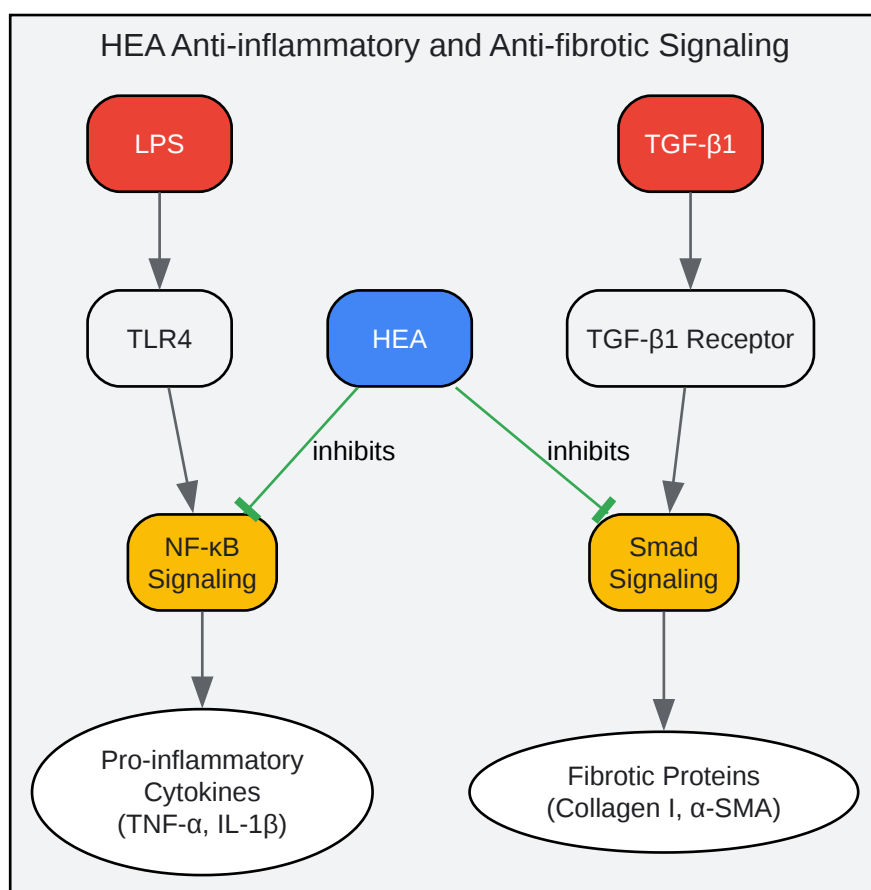
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were created using the DOT language to illustrate key pathways and workflows.



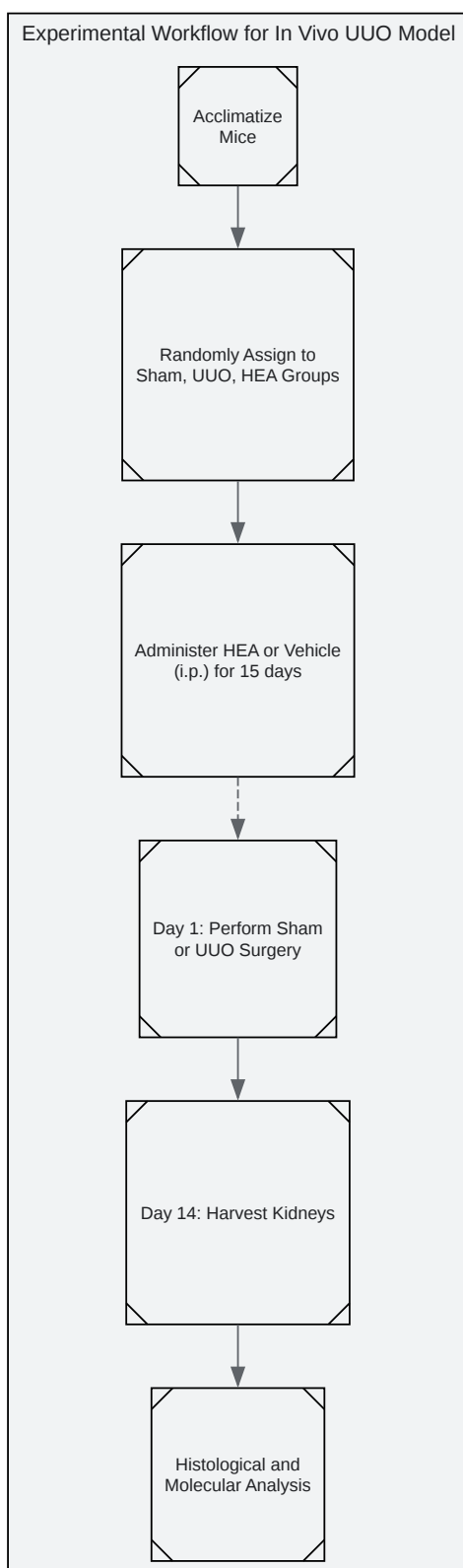
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Caption: Signaling pathway of the A1 adenosine receptor agonist CCPA.



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Caption: HEA's inhibitory effects on inflammatory and fibrotic pathways.



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Caption: Workflow for the in vivo Unilateral Ureteral Obstruction experiment.

In conclusion, while the titular compound **2-Chloro-N6-(2-hydroxyethyl)adenosine** remains an enigmatic entity in the published literature, its close analogs, CCPA and HEA, offer significant insights into the therapeutic potential of adenosine receptor modulation. CCPA stands out as a highly potent and selective tool for studying A1 adenosine receptor function, whereas HEA presents a broader spectrum of activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects. The data and protocols summarized in this guide are intended to provide a solid foundation for researchers to build upon, hopefully inspiring further investigation into this promising class of molecules, including the yet-to-be-characterized **2-Chloro-N6-(2-hydroxyethyl)adenosine**.

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